molecular formula C8H10ClN3 B2827524 2-CHloro-4-[2-(propan-2-ylidene)hydrazin-1-yl]pyridine CAS No. 2377920-18-6

2-CHloro-4-[2-(propan-2-ylidene)hydrazin-1-yl]pyridine

Cat. No.: B2827524
CAS No.: 2377920-18-6
M. Wt: 183.64
InChI Key: AKUNZLNOTDCHDG-UHFFFAOYSA-N
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Description

2-Chloro-4-[2-(propan-2-ylidene)hydrazin-1-yl]pyridine is a pyridine derivative . It has a CAS Number of 2377920-18-6 and a molecular weight of 183.64 . The IUPAC name for this compound is 2-chloro-4-(2-(prop-1-en-2-yl)hydrazineyl)pyridine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H10ClN3/c1-6(2)11-12-7-3-4-10-8(9)5-7/h3-5,11H,1H2,2H3,(H,10,12) . This code provides a specific textual representation of the molecular structure.


Physical and Chemical Properties Analysis

The compound this compound has a molecular formula of C8H10ClN3 . It is recommended to be stored in a refrigerated environment .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Spectroscopic Analysis: The pyridine derivative 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile, obtained from a compound related to 2-Chloro-4-[2-(propan-2-ylidene)hydrazin-1-yl]pyridine, was studied for its structural properties using X-ray diffraction, FT-IR, FT-R, and NMR spectroscopy. This study highlights the compound's unique structural features and its spectral properties in different solvents and conditions (Tranfić et al., 2011).

Chemical Modifications and Applications

  • Development of Novel Derivatives: Research on the synthesis of novel pyridine derivatives, starting from compounds structurally similar to this compound, led to the creation of various hybrid derivatives. These compounds were evaluated for antimicrobial and antioxidant activities, indicating potential applications in medicinal chemistry (Flefel et al., 2018).

Coordination Chemistry and Radiolabeling

  • Bifunctional Chelators for Technetium: In the field of radiochemistry, analogues of HYNIC (a bifunctional technetium-binding ligand) were synthesized, including derivatives related to this compound. This study focused on understanding the chelating properties of these compounds when coordinating with technetium, a crucial aspect in radiopharmaceutical development (Meszaros et al., 2011).

Photophysical Properties

  • Electron Transfer and Photoluminescence: A study on a chlorobismuthate(III) hybrid involving a pyridine derivative showcased interesting photophysical behaviors such as electron transfer, photoluminescence, and chromic responses. These properties are significant for the development of advanced materials with light-responsive characteristics (Li et al., 2016).

Molecular Docking and Drug Design

  • Molecular Docking Studies: Research involving hydrazone-pyridine compounds, structurally related to this compound, included molecular docking studies targeting the main protease of SARS-CoV2. This highlights the potential application of such compounds in drug discovery and design (Topal et al., 2021).

Photoconductivity and Theoretical Interpretation

  • Coordination Polymer and Photoconductivity: A coordination polymer involving a pyridyl-hydrazide Schiff base, related to this compound, was synthesized and analyzed for its structure, photoconductivity, and theoretical interpretation. This study offers insights into the semiconductor properties of such compounds (Chandra et al., 2021).

Safety and Hazards

For safety information and potential hazards, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Properties

IUPAC Name

2-chloro-N-(propan-2-ylideneamino)pyridin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3/c1-6(2)11-12-7-3-4-10-8(9)5-7/h3-5H,1-2H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKUNZLNOTDCHDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=CC(=NC=C1)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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